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Di-tert-butyl hydrazine-1,2-dicarboxylate

Cat. No.: B098509
CAS No.: 16466-61-8
M. Wt: 232.28 g/mol
InChI Key: TYSZETYVESRFNT-UHFFFAOYSA-N
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Description

Significance of Di-tert-butyl Hydrazine-1,2-dicarboxylate in Contemporary Organic Chemistry

This compound, often abbreviated as DBAD, has emerged as a pivotal reagent in the field of organic chemistry. Its unique structural features, combining a hydrazine (B178648) moiety with two bulky tert-butoxycarbonyl (Boc) protecting groups, render it a versatile and highly valuable tool for the construction of complex molecules. The Boc groups serve to moderate the reactivity of the hydrazine nitrogens, transforming a potentially hazardous and highly reactive substance into a stable, crystalline solid that is easy to handle. semanticscholar.org This protection strategy allows for controlled and selective reactions, making it an indispensable reagent in a multitude of synthetic transformations. Its primary significance lies in its role as a precursor to di-tert-butyl azodicarboxylate (DBAD), a key component in the Mitsunobu reaction, and as a direct building block for the synthesis of a wide array of nitrogen-containing compounds, particularly heterocyclic systems and peptide analogues. researchgate.netnih.gov

Historical Context of Protected Hydrazines in Chemical Synthesis

The history of hydrazine chemistry dates back to the late 19th century, but the full synthetic potential of hydrazines was initially hampered by their high reactivity and toxicity. The concept of using protecting groups to tame reactive functionalities became a cornerstone of modern organic synthesis in the mid-20th century. researchgate.net While various protecting groups were developed for amines, the specific protection of hydrazines gained significant traction with the advent of carbamate-based protecting groups. The tert-butoxycarbonyl (Boc) group, in particular, proved to be exceptionally useful due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. semanticscholar.org The development of Boc-protected hydrazines, such as this compound, marked a significant advancement, providing chemists with a safe and efficient way to incorporate the N-N bond into organic molecules. This innovation paved the way for the development of new synthetic methodologies and the synthesis of novel classes of compounds. nih.gov

Scope and Research Objectives

This article aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to detail its chemical and physical properties, outline its common synthetic preparations, and explore its diverse applications in organic synthesis. A key focus will be on its role as a precursor to other important reagents and its utility in the construction of nitrogen-containing heterocycles and in peptide chemistry. The discussion will be supported by detailed research findings and spectroscopic data, presented in an organized and accessible format.

Chemical Properties and Synthesis of this compound

Molecular Structure and Physical Properties

This compound is a white crystalline solid with the molecular formula C₁₀H₂₀N₂O₄ and a molecular weight of 232.28 g/mol . chemscene.com The molecule features a central hydrazine N-N single bond, with each nitrogen atom acylated by a tert-butoxycarbonyl group. The bulky tert-butyl groups contribute to the compound's stability and crystallinity. It is generally insoluble in water but soluble in many common organic solvents. spectrabase.com

Interactive Data Table: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₂₀N₂O₄
Molecular Weight232.28 g/mol
Melting Point123-126 °C (decomposes)
AppearanceWhite crystalline powder
SolubilityInsoluble in water
CAS Number16466-61-8

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of hydrazine hydrate (B1144303) with two equivalents of di-tert-butyl dicarbonate (B1257347) (Boc₂O). semanticscholar.org The reaction is typically carried out in a suitable solvent such as methanol (B129727) or isopropanol. The nucleophilic nitrogen atoms of hydrazine attack the electrophilic carbonyl carbons of the Boc anhydride (B1165640), leading to the formation of the desired di-substituted hydrazine. The reaction is generally high-yielding and produces a product that can be easily purified by recrystallization.

Applications in Organic Synthesis

Precursor for Di-tert-butyl azodicarboxylate (DBAD)

One of the most significant applications of this compound is its role as a stable precursor for the synthesis of Di-tert-butyl azodicarboxylate (DBAD). DBAD is a powerful reagent used in a variety of chemical transformations, most notably the Mitsunobu reaction. The conversion of the hydrazine to the azo compound is achieved through a mild oxidation reaction, often using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a base like pyridine. rsc.org The resulting DBAD is a key component of the Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols to esters, ethers, azides, and other functional groups with inversion of stereochemistry. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles

This compound serves as a valuable building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a common strategy for the synthesis of pyrazoles. mdpi.commdpi.com The initial condensation reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the pyrazole (B372694) ring. The Boc groups can be removed under acidic conditions to provide the free N-H pyrazole. This methodology allows for the construction of a diverse array of substituted pyrazoles. nih.gov

Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, can also be synthesized using this compound. A common approach involves the reaction with 1,4-dicarbonyl compounds or their synthetic equivalents. liberty.edunist.gov The reaction proceeds via a double condensation to form a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. This method provides a versatile entry into this important class of heterocycles. nih.gov

The synthesis of indazoles, which feature a fused benzene (B151609) and pyrazole ring system, can be achieved using this compound. One notable method involves a copper-catalyzed reaction of 2-formylphenylboronic acids with the protected hydrazine, followed by an acid or base-induced ring closure. researchgate.netnih.gov This transformation can be performed in a one-pot, two-step procedure to afford a range of 1-N-alkoxycarbonyl indazoles. researchgate.net

Role in Peptide Synthesis

The use of protected hydrazine derivatives is also of interest in peptide chemistry. N-Boc protected hydrazine diacids have been explored as key structural units for the formation of alpha-helix mimics. nih.gov Furthermore, Boc-protected hydrazinoacetic acid derivatives have been utilized in the solid-phase synthesis of α-hydrazinoacetyl peptides. researchgate.net The Boc protecting groups are crucial for controlling the reactivity of the hydrazine moiety during the peptide coupling steps.

Spectroscopic Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O4 B098509 Di-tert-butyl hydrazine-1,2-dicarboxylate CAS No. 16466-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSZETYVESRFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167790
Record name Di-tert-butyl bicarbamate
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16466-61-8
Record name 1,2-Bis(1,1-dimethylethyl) 1,2-hydrazinedicarboxylate
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Record name Di-tert-butyl bicarbamate
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Record name Di-tert-butyl bicarbamate
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Synthetic Methodologies for Di Tert Butyl Hydrazine 1,2 Dicarboxylate and Its Derivatives

Conventional Synthesis Protocols

The most common and straightforward method for preparing di-tert-butyl hydrazine-1,2-dicarboxylate involves the direct reaction of hydrazine (B178648) with di-tert-butyl dicarbonate (B1257347).

Reaction of Hydrazine with Di-tert-butyl Dicarbonate (Boc₂O)

The synthesis of this compound is conventionally achieved through the reaction of hydrazine with di-tert-butyl dicarbonate (Boc₂O). wikipedia.org This reaction proceeds by the nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons of the Boc anhydride (B1165640). Typically, two equivalents of Boc₂O are used to ensure the di-acylation of both nitrogen atoms of the hydrazine molecule. The reaction is often carried out in a suitable organic solvent, such as dichloromethane (B109758) or tetrahydrofuran.

The tert-butoxycarbonyl (Boc) groups serve as effective protecting groups for the amine functionalities of hydrazine. wikipedia.org This protection prevents undesired side reactions and allows for subsequent transformations that would otherwise be incompatible with the free amine groups. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the stoichiometry of the reactants, reaction temperature, solvent, and the presence of a base.

For instance, in related acylation reactions, careful control of the molar ratio of the acylating agent can significantly impact the product yield. researchgate.net While a 1:2 molar ratio of hydrazine to Boc₂O is theoretically required, slight excesses of the Boc anhydride may be used to drive the reaction to completion. The choice of solvent can also influence reaction rates and solubility of reactants and products.

Table 1: Optimization Parameters for Synthesis

Parameter Condition Rationale
Reactant Ratio (Hydrazine:Boc₂O) 1 : 2.2 A slight excess of Boc₂O ensures complete di-substitution.
Solvent Dichloromethane (DCM) Good solubility for reactants and facilitates product isolation.
Temperature 0 °C to Room Temperature Initial cooling controls the exothermic reaction, then allowing it to warm promotes completion.
Base Pyridine or Triethylamine Scavenges acidic byproducts, driving the equilibrium towards the product.

Advanced Synthetic Approaches to Substituted Di-tert-butyl Hydrazine-1,2-dicarboxylates

The di-Boc protected hydrazine serves as a versatile platform for the synthesis of a wide array of substituted hydrazine derivatives through various alkylation strategies.

Alkylation Strategies for Mono-, Di-, and Trisubstituted Hydrazine Derivatives

The synthesis of substituted hydrazines is of significant interest due to their presence in many biologically active compounds. d-nb.info Alkylation of this compound provides a route to mono-, di-, and trisubstituted derivatives. This is typically achieved by deprotonating one of the N-H protons with a suitable base to form a nucleophilic anion, which then reacts with an alkylating agent.

The formation of a nitrogen dianion has been reported as an effective method for selective hydrazine alkylation. d-nb.info This approach allows for the introduction of two different alkyl groups in a controlled manner. The reaction rate of alkylation is influenced by the nature of the leaving group on the electrophile, with reactivity increasing in the order of chloride < bromide < iodide. d-nb.info The steric bulk of the alkylating agent also plays a role, with bulkier halides reacting at a slower rate. d-nb.info

Phase Transfer Catalysis in Alkylation

Phase transfer catalysis (PTC) offers an efficient and environmentally friendly method for the alkylation of various organic compounds, including protected hydrazines. acs.orgnih.gov This technique involves the use of a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), to transport an anion from an aqueous phase to an organic phase where the reaction with the substrate occurs. acs.orgcrdeepjournal.org

In the context of alkylating di-Boc-hydrazine derivatives, PTC can be advantageous. The reaction can be carried out under mild conditions, often at room temperature, with a high degree of efficiency. acs.org A typical procedure would involve dissolving the di-Boc-hydrazine substrate and the catalyst in a nonpolar organic solvent like toluene, followed by the addition of an aqueous solution of a strong base, such as potassium hydroxide (B78521), and the alkylating agent. acs.org The catalyst facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the hydrazine, which then reacts with the electrophile. This method is scalable and often results in high yields. acs.orgnih.gov High selectivity for monoalkylation over dialkylation is often observed under PTC conditions. crdeepjournal.org

Table 2: Common Phase Transfer Catalysts and Conditions

Catalyst Base Solvent System Typical Substrates
Tetrabutylammonium bromide (TBAB) 50% aq. KOH Toluene / Water Hydantoins, Amides
Tetrabutylammonium iodide 50% aq. KOH Toluene / Water Hydantoins
Tetrahexylammonium bromide 50% aq. KOH Toluene / Water Hydantoins
Trioctylmethylammonium chloride 50% aq. KOH Toluene / Water Hydantoins

Data derived from studies on similar N-H alkylations. acs.orgnih.gov

Regioselective Alkylation Methodologies

Achieving regioselectivity in the alkylation of asymmetrically substituted protected hydrazines is a significant synthetic challenge. The presence of two non-equivalent nitrogen atoms necessitates methods that can direct the incoming alkyl group to a specific position.

One strategy to achieve regioselectivity involves the use of directing groups or exploiting the inherent electronic and steric differences between the two nitrogen atoms. For instance, the presence of an existing substituent can sterically hinder one nitrogen, favoring alkylation at the less hindered site.

Another approach involves a stepwise protection-alkylation-deprotection sequence. By using orthogonal protecting groups, it is possible to selectively deprotect and alkylate one nitrogen at a time. While effective, this increases the number of synthetic steps. d-nb.info More direct methods, such as those employing specific bases or reaction conditions to favor the formation of one regioisomeric anion over the other, are highly sought after. For example, in the alkylation of related dicarbonyl compounds, the choice of base and counter-ion (e.g., lithium ions) has been shown to play an essential role in directing the regioselectivity of the reaction. researchgate.net

Mitsunobu Reaction for Hydrazino Acid Derivatives

The Mitsunobu reaction serves as a powerful tool for the synthesis of C-N bonds with inversion of stereochemistry, and it has been effectively applied to the synthesis of hydrazine derivatives. nih.govmissouri.edu This reaction typically involves an alcohol, a nucleophile (in this case, a hydrazine derivative), a phosphine (B1218219) such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD). nih.gov

A significant application is the direct and highly regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman (MBH) alcohols with azodicarboxylates to produce α-alkylidene-β-hydrazino acid derivatives. beilstein-journals.orgnih.gov In this transformation, the hydroxyl group of the MBH adduct is converted into a hydrazine functionality. The reaction proceeds cleanly and rapidly, often completing within an hour, and demonstrates high yields and good stereoselectivity. beilstein-journals.org For instance, the reaction between various MBH alcohols and di-tert-butyl azodicarboxylate in the presence of triphenylphosphine yields the corresponding di-tert-butyl protected hydrazino derivatives exclusively as the SN2' product, with no detectable formation of the direct SN2 substitution product. beilstein-journals.org

Furthermore, the scope of nucleophiles for the Mitsunobu reaction has been expanded to include tosyl- and Boc-hydrazones. organic-chemistry.orgresearchgate.net Tosyl hydrazones, in particular, have been shown to be effective nucleophiles when reacted with primary and secondary alcohols in the presence of a pre-formed complex of DBAD and PPh₃. organic-chemistry.org This methodology provides a pathway to synthesize substituted hydrazine derivatives that are otherwise difficult to access.

Organocatalytic Cascade Reactions

Organocatalytic cascade reactions offer an efficient and stereoselective route for the construction of complex heterocyclic structures from simple precursors in a single operation. semanticscholar.org this compound is a key reagent in these cascades for synthesizing pyrazolidine (B1218672) derivatives.

Aza-Michael/Hemiacetal Cascade for Pyrazolidine Derivatives

A prominent example is the organocatalytic cascade aza-Michael/hemiacetal reaction between this compound and α,β-unsaturated aldehydes. semanticscholar.orgbeilstein-journals.orgbeilstein-journals.org This reaction, catalyzed by chiral or achiral secondary amines like pyrrolidine (B122466) or (S)-diphenylprolinol trimethylsilyl (B98337) ether, leads to the formation of 5-hydroxypyrazolidine derivatives with high diastereoselectivity and, in the case of chiral catalysts, high enantioselectivity. beilstein-journals.orgnih.gov

The reaction is initiated by the conjugate (aza-Michael) addition of the hydrazine to the enal, followed by an intramolecular cyclization to form a stable hemiacetal (or hemiaminal). beilstein-journals.orgnih.gov this compound has been identified as a potent donor in this sequence. semanticscholar.orgbeilstein-journals.org Optimization studies have shown that solvents like dichloromethane (CH₂Cl₂) and the use of additives such as benzoic acid can further improve the reaction yield. semanticscholar.org The process is highly chemo- and enantioselective, providing a direct, metal-free pathway to functionalized pyrazolidine derivatives with excellent enantiomeric excesses (98–99% ee). nih.gov

Below is a table summarizing the optimization of the cascade reaction between this compound (2c) and 4-nitrocinnamaldehyde (B167888) (3a) catalyzed by pyrrolidine (1c). semanticscholar.org

EntrySolventAdditivediastereomeric ratio (dr)Yield (%)
1CHCl₃>20:168
2CH₂Cl₂>20:174
3MeOH48
4PhMe42
5CH₂Cl₂benzoic acid>20:177
6CH₂Cl₂>20:181
Reaction run with a 2.0:1 molar ratio of hydrazine to aldehyde. semanticscholar.org

Flow Synthesis Techniques for Hydrazine Derivatives

Continuous flow chemistry has emerged as a practical and efficient technology for the synthesis of chemical compounds, offering advantages such as improved safety, scalability, and reaction control. rsc.org This approach has been successfully applied to the synthesis of hydrazine derivatives using reagents related to this compound.

A notable application is the dehydroxylative hydrazination of alcohols using di-tert-butylazodicarboxylate (DBAD) and triphenylphosphine (PPh₃) in a continuous flow system. rsc.orgrsc.org This method provides a practical route to hydrazine derivatives from readily available alcohols. bohrium.com The flow process simplifies the procedure and minimizes side reactions that can lower yields in traditional batch syntheses. rsc.org The methodology demonstrates excellent functional group tolerance, allowing for the conversion of a wide range of substrates, including primary and secondary alcohols, as well as complex natural products and drugs. bohrium.com This highlights its utility in late-stage functionalization. rsc.orgrsc.org The desired hydrazine products are typically obtained in moderate to good yields. bohrium.com

While direct flow synthesis of this compound is less documented, the successful use of its precursor, DBAD, in flow reactions to create its derivatives underscores the compatibility of these compounds with continuous processing technologies. rsc.org Additionally, Pd-catalyzed cross-coupling reactions with hydrazine have been developed in continuous flow to mitigate hazards associated with batch processing, enabling the synthesis of arylhydrazines which can be further functionalized. mit.edu

Multicomponent Reactions (MCRs) Incorporating Hydrazines

Multicomponent reactions (MCRs), particularly isocyanide-based MCRs like the Ugi reaction, are powerful tools for rapidly generating molecular diversity from simple starting materials in a single pot. acs.orgnih.gov Mono-Boc-protected hydrazine (tert-butyl carbazate) has been successfully employed as the amine component in the Ugi four-component tetrazole reaction (Ugi-4CR). organic-chemistry.orgresearchgate.net This reaction involves an aldehyde or ketone, an isocyanide, trimethylsilyl azide, and N-Boc-hydrazine to produce highly substituted 5-(hydrazinomethyl)-1H-tetrazoles. organic-chemistry.org

The initial Schiff base formation between the hydrazine and the carbonyl component can be a rate-limiting step, but the use of Lewis acid catalysts such as zinc chloride (ZnCl₂) can significantly improve reaction yields. organic-chemistry.org The reaction is versatile, tolerating a range of aldehydes, ketones, and isocyanides. organic-chemistry.org

The resulting Ugi adducts, which contain a protected hydrazine moiety, are valuable intermediates. nih.gov They can undergo post-cyclization modifications. For example, Ugi products derived from N-Boc hydrazine and α-amino acid-derived isocyanides can be cyclized under acidic or basic conditions to afford bicyclic scaffolds like 7-aminotetrazolopyrazinones or tetrazolotriazepinones. nih.govacs.org This two-step sequence, combining an MCR with a subsequent cyclization, provides rapid access to complex heterocyclic systems. acs.org

Enantioselective Synthesis of Chiral Derivatives

The development of methods for the enantioselective synthesis of chiral hydrazines is crucial due to their presence in pharmaceuticals and their role as synthetic intermediates. acs.org One of the most direct and efficient strategies is the asymmetric hydrogenation of prochiral hydrazones. acs.org

Transition metal catalysis, particularly with nickel and rhodium complexes, has proven highly effective. Nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones using chiral phosphine ligands, such as (S,S)-Ph-BPE, can produce a variety of chiral cyclic hydrazines in high yields and with excellent enantioselectivities (up to >99% ee). acs.orgresearchgate.net This method is scalable and has been applied to the synthesis of a RIP-1 kinase inhibitor. acs.org Similarly, chiral boranes have been used for the enantioselective reduction of hydrazones to furnish products with high enantiomeric excess. researchgate.net

Another powerful approach involves the organocatalytic 1,4-addition of protected hydrazines to α,β-unsaturated aldehydes, as detailed in section 2.2.3.1. Using chiral secondary amine catalysts, this cascade reaction provides direct access to highly enantioenriched pyrazolidine derivatives from this compound. nih.gov This metal-free method is highly enantioselective, achieving 98-99% ee for the desired 3-hydroxypyrazolidine products. nih.gov

Furthermore, cinchona-alkaloid-derived squaramide catalysts have been used to facilitate the asymmetric addition of hydrazine hydrate (B1144303) to symmetrical dienones, overcoming challenges of rapid background reactions and resulting in optically pure fused pyrazoline derivatives. acs.org

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Pathways

The hydrazine (B178648) moiety in di-tert-butyl hydrazine-1,2-dicarboxylate possesses nucleophilic character, primarily attributed to the lone pairs of electrons on the nitrogen atoms. The reactivity of hydrazines in nucleophilic substitution reactions has been a subject of detailed kinetic studies. Investigations into the reactions of various amines and hydrazines with electrophiles like benzhydrylium ions have provided insights into their nucleophilicity. researchgate.net

While it is a common expectation that nucleophiles with an adjacent atom bearing a lone pair of electrons (the α-effect) would exhibit enhanced reactivity, studies have shown that this is not always the case for hydrazines. researchgate.net In fact, research comparing the nucleophilicity of hydrazine to methylamine (B109427) in both water and acetonitrile (B52724) found their reactivities to be quite similar. researchgate.net This suggests that the substitution of a hydrogen atom in ammonia (B1221849) with an amino group does not lead to a significant increase in nucleophilicity, especially when considering that hydrazine has two reactive centers. researchgate.net

The substitution pattern on the hydrazine can also influence its reactivity. For instance, methyl groups can increase the reactivity at the α-position of hydrazines while decreasing it at the β-position. researchgate.net The presence of the two bulky tert-butoxycarbonyl groups in this compound significantly influences its steric and electronic properties, which in turn affects its nucleophilic behavior in chemical reactions.

Oxidative Transformations:

This compound can undergo oxidation to form the corresponding azodicarboxylate. This transformation is a key step in various synthetic applications. Copper-catalyzed aerobic oxidation provides a method for this conversion. For example, a Cu(II)-oxazoline system has been shown to catalyze the oxidation of hydrazides to their azo intermediates in the presence of air at room temperature. arkat-usa.org While this specific system was demonstrated with diethyl 1,2-hydrazinedicarboxylate, similar principles can be applied to its di-tert-butyl counterpart. Another copper-based system, CuI-DMAP, has been reported to oxidize di-tert-butylhydrazodicarboxylate to the corresponding azodicarboxylate, which was then used in situ for the dehydrogenation of 1,2,3,4-tetrahydroquinolines. arkat-usa.org

Reductive Transformations:

The reduction of the hydrazine derivative can also be achieved. While specific literature on the reductive transformations of this compound is not extensively detailed in the provided search results, general methods for the reduction of related functional groups can be considered. For instance, the N-N bond in hydrazine derivatives can be cleaved under certain reductive conditions. The tert-butoxycarbonyl (Boc) protecting groups can be removed under acidic conditions to yield the free hydrazine, which can then participate in further reactions.

Palladium-Catalyzed Transformations

This compound serves as an effective reagent in palladium-catalyzed amination reactions for the formation of C-N bonds. This methodology has been successfully applied to the synthesis of protected pyridylhydrazine derivatives. nih.govlookchem.com In these reactions, 2-substituted pyridines, including chlorides, bromides, and triflates, act as suitable electrophiles. nih.govlookchem.com The use of chelating phosphine (B1218219) ligands is crucial for the success of these transformations. nih.govlookchem.com This catalytic amination provides a direct route to protected bifunctional hydrazinopyridine linkers, which are valuable in various applications, including the synthesis of metal-bioconjugates. nih.govlookchem.com

The versatility of this approach is highlighted by its application in the synthesis of allylamines. Palladium-catalyzed hydroamination and allylic substitution reactions with hydrazine derivatives have been developed to produce primary tert- and sec-allylamines. nih.gov These reactions can proceed with high regioselectivity, favoring the formation of the more substituted product. nih.gov

A variety of substituted substrates can be utilized in these palladium-catalyzed amination reactions, demonstrating the broad scope of this synthetic method. The following table summarizes some examples of these reactions:

ElectrophileCatalyst SystemProduct TypeReference
2-Pyridyl chloridesPalladium with chelating phosphine ligandsProtected pyridylhydrazine nih.govlookchem.com
2-Pyridyl bromidesPalladium with chelating phosphine ligandsProtected pyridylhydrazine nih.govlookchem.com
2-Pyridyl triflatesPalladium with chelating phosphine ligandsProtected pyridylhydrazine nih.govlookchem.com
1,3-Dienes[{Pd(allyl)Cl}₂]/xantphosN-allyl hydrazodicarboxylate nih.gov
Allylic estersPalladium with bisphosphine ligandsN-allyl hydrazodicarboxylate nih.gov

The mechanism of palladium-catalyzed amination reactions, often referred to as Buchwald-Hartwig amination, has been the subject of extensive research. semanticscholar.org While the specific mechanistic details can vary depending on the substrates, ligands, and reaction conditions, a general catalytic cycle is widely accepted. The cycle typically involves the oxidative addition of the aryl or vinyl halide to a Pd(0) complex, followed by the coordination of the amine (in this case, this compound) to the resulting Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base leads to the formation of a palladium-amido complex. The final step is the reductive elimination of the desired N-substituted product, regenerating the Pd(0) catalyst.

Mechanistic studies often involve the identification and characterization of reaction intermediates. nih.gov For instance, the formation of palladium complexes during the catalytic reaction can be monitored using techniques such as NMR spectroscopy. nih.gov The nature of the ligand plays a critical role in facilitating the key steps of the catalytic cycle, influencing the rate and efficiency of the reaction. While detailed mechanistic studies specifically focusing on this compound are not extensively covered in the provided search results, the general principles derived from studies of similar amination reactions provide a strong framework for understanding its behavior in these transformations.

Copper-Catalyzed Reactions

This compound is also a versatile reagent in copper-catalyzed reactions. As mentioned earlier, its oxidation to the corresponding azodicarboxylate can be achieved using copper catalysts in the presence of an oxidant, such as air. arkat-usa.org This in situ generation of the azo-compound allows for its immediate use in subsequent reactions, such as hetero-Diels-Alder reactions. arkat-usa.org

Furthermore, copper catalysts have been employed in oxidative homo- and cross-coupling reactions of Grignard reagents, where di-tert-butyldiaziridinone, a related compound, serves as the oxidant. organic-chemistry.org While this example does not directly involve this compound as the starting material, it highlights the utility of related nitrogen-containing compounds in copper-catalyzed C-C bond-forming reactions. The proposed mechanism for these coupling reactions involves the insertion of the copper catalyst into the N-N bond of the diaziridinone, followed by transmetalation with the Grignard reagent and subsequent reductive elimination. organic-chemistry.org

The application of copper catalysis extends to cascade cyclization reactions. For instance, a copper-catalyzed three-component reaction involving diazo compounds, tert-butyl nitrite, and alkynes has been developed for the synthesis of isoxazoles. acs.org This reaction proceeds through the in situ generation of nitrile oxides from the coupling of a copper carbene and a nitroso radical. acs.org

Role as a Protecting Group (Boc) in Deprotection Strategies

The tert-butoxycarbonyl (Boc) groups on this compound serve as protecting groups for the hydrazine nitrogen atoms. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under various conditions and the relative ease of its removal under specific acidic conditions. fishersci.co.uk This protection strategy is crucial for controlling the reactivity of the hydrazine nitrogens during multi-step synthetic sequences.

The removal of the Boc protecting group is typically achieved through acid-catalyzed hydrolysis. fishersci.co.uk The selection of the acid and reaction conditions is critical to ensure the selective cleavage of the Boc group without affecting other acid-labile functionalities that may be present in the molecule.

Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in solvents such as dichloromethane (B109758) (DCM) or dioxane. fishersci.co.ukwiley-vch.de However, for substrates containing other acid-sensitive groups, milder and more selective methods are required.

Stereoselective Reactions

This compound is a precursor to di-tert-butyl azodicarboxylate (DBAD), a key reagent in several stereoselective reactions. DBAD is typically generated in situ by the oxidation of this compound. These reactions are highly valued for their ability to create specific stereoisomers of a product.

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups with inversion of configuration. nih.gov The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like DBAD. nih.gov

A notable application is the highly regioselective Sₙ2' Mitsunobu reaction between Morita–Baylis–Hillman (MBH) alcohols and azodicarboxylates. beilstein-journals.orgnih.gov This reaction provides a direct pathway to α-alkylidene-β-hydrazino acid derivatives with high yields and good stereoselectivity. beilstein-journals.orgnih.gov The reaction exhibits exclusive regioselectivity, with the nucleophilic attack occurring at the γ-position of the MBH alcohol, and good to excellent E/Z selectivity for the resulting double bond. beilstein-journals.orgnih.gov

MBH Alcohol SubstrateAzodicarboxylateYield (%)E/Z RatioReference
Methyl 2-(1-hydroxy-2-phenylethyl)acrylateDi-tert-butyl azodicarboxylate85&gt;20:1 beilstein-journals.org
Ethyl 2-(1-hydroxy-2-phenylethyl)acrylateDi-tert-butyl azodicarboxylate82&gt;20:1 beilstein-journals.org
Methyl 2-(1-hydroxypropyl)acrylateDi-tert-butyl azodicarboxylate8810:1 beilstein-journals.org
Methyl 2-(1-hydroxybutyl)acrylateDi-tert-butyl azodicarboxylate9010:1 beilstein-journals.org

Di-tert-butyl azodicarboxylate is also employed in stereoselective cascade reactions, where multiple chemical bonds are formed in a single operation. These reactions are highly efficient for the rapid construction of complex molecular frameworks. An example is the iminium/enamine cascade sequence involving a sulfa-Michael addition followed by an amination reaction. chempedia.info This type of cascade allows for the enantioselective synthesis of complex chiral molecules from simple starting materials. In some total synthesis campaigns, carbocyclization cascade mechanisms are employed to build a core structure, which is then further functionalized using a Mitsunobu reaction with di-tert-butyl-azodicarboxylate to introduce specific stereocenters. nih.gov

Enantioselective desymmetrization is a powerful strategy for the synthesis of chiral molecules from achiral, meso compounds. Hydrazine derivatives can be used in the desymmetrization of meso 1,3-diones through an enantioselective intermolecular condensation reaction. nih.gov Under the catalysis of a chiral phosphoric acid, a variety of 1,3-diones react with hydrazines to produce keto-hydrazones containing an all-carbon quaternary stereocenter with high efficiency and enantioselectivity. nih.gov The use of a protected hydrazine, such as a mono-Boc protected hydrazine derived from this compound, is implicit in controlling the nucleophilicity and preventing side reactions.

Mechanism of Action in Specific Synthetic Applications

The mechanism of the Sₙ2' Mitsunobu reaction involving MBH alcohols, triphenylphosphine, and di-tert-butyl azodicarboxylate (DBAD) has been elucidated. The reaction is initiated by the nucleophilic attack of triphenylphosphine on DBAD to form a Huisgen zwitterion intermediate. beilstein-journals.orgnih.gov This is followed by proton transfer from the MBH alcohol to the zwitterion, generating an oxophosphonium intermediate and a hydrazine anionic species. beilstein-journals.orgnih.gov The final step is a regioselective Sₙ2' attack of the hydrazine anion on the γ-carbon of the allylic system of the oxophosphonium intermediate, leading to the formation of the α-alkylidene-β-hydrazino ester and triphenylphosphine oxide. beilstein-journals.orgnih.gov This proposed mechanism accounts for the observed high regioselectivity and stereoselectivity of the reaction. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of Di-tert-butyl hydrazine-1,2-dicarboxylate can be readily confirmed by NMR spectroscopy.

Interactive Data Table: ¹H and ¹³C NMR Data

NucleusSolventChemical Shift (δ) ppmMultiplicityAssignment
¹HCDCl₃~6.19broad singletN-H
¹HCDCl₃~1.47singlet-C(CH₃)₃
¹³CCDCl₃~155.9-C=O
¹³CCDCl₃~81.7--C(CH₃)₃
¹³CCDCl₃~28.3--C(CH₃)₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration. rsc.orgrsc.org

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups.

Interactive Data Table: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3316StrongN-H Stretch
~2978, 2932StrongC-H Stretch (aliphatic)
~1701StrongC=O Stretch (carbamate)

Note: The exact positions of the peaks can vary based on the sample preparation method. rsc.orgresearchgate.net

Mass Spectrometry (MS)

In mass spectrometry, particularly under electron ionization (EI), compounds containing tert-butoxycarbonyl groups often exhibit characteristic fragmentation patterns. doaj.org The molecular ion peak for this compound may be observed, but fragmentation is common. A significant fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈) from the tert-butyl group, leading to a prominent peak at [M-56]⁺. nih.gov Further fragmentation can involve the loss of carbon dioxide and other neutral fragments. libretexts.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While extensive DFT studies specifically focused on Di-tert-butyl hydrazine-1,2-dicarboxylate are not widely available in the reviewed literature, the application of these methods to its derivatives in broader studies provides a framework for understanding its behavior.

Thermodynamic Stability of Intermediates and Tautomeric Forms

Detailed computational studies on the thermodynamic stability of various intermediates and tautomeric forms of this compound are not prominently featured in the available scientific literature. Such studies would be valuable for understanding its reactivity and potential rearrangement pathways. Typically, DFT calculations would be employed to determine the relative energies of different isomers and transition states to predict the most stable species and the feasibility of their interconversion.

Mechanistic Pathway Elucidation via Computational Modeling

While this compound is a common reagent in organic synthesis, detailed mechanistic studies of its reactions elucidated through computational modeling are not extensively documented in dedicated studies. However, computational methods have been applied to understand the broader context of reactions involving similar hydrazine (B178648) derivatives. For instance, in the study of atropisomeric hydrazides derived from this compound, DFT calculations were crucial in determining the rotational energy barriers. mdpi.comnih.gov This suggests that similar computational approaches could be used to model the transition states and reaction coordinates of processes involving the parent compound, thereby elucidating reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound and its derivatives is a key determinant of their reactivity and physical properties. Computational techniques are instrumental in exploring the potential energy surface of these molecules to identify stable conformers.

A notable application of computational chemistry in this area is the conformational analysis of N,N'-diacyl-N,N'-di-tert-butoxycarbonyl hydrazines, which are direct derivatives of this compound. mdpi.com In such studies, an initial conformational search is often performed using computationally efficient methods like the CREST program, which is based on the GFN2-xTB semi-empirical quantum mechanical method. mdpi.com This initial exploration helps to identify a broad range of possible low-energy structures.

Following the initial search, the identified conformers are typically subjected to further refinement using more accurate DFT methods. mdpi.com For instance, the CENSO protocol interfaced with the ORCA quantum chemistry package can be used for this purpose. mdpi.com This hierarchical approach, starting from a broad, low-level search and progressing to a more focused, high-level optimization, is an effective strategy for mapping the conformational landscape of flexible molecules.

Studies on related hydrazides have shown that the conformational preferences are governed by a subtle interplay of non-covalent interactions. mdpi.com These can include intramolecular hydrogen bonds and steric effects arising from the bulky tert-butyl groups. The relative orientation of the carbonyl groups is also a critical factor, with s-trans and s-cis configurations being possible. mdpi.com For derivatives of this compound, it has been observed that the favored conformations are often stabilized by interactions between the methyl protons of a tert-butyl group and the π-system of an aromatic substituent on the opposing nitrogen atom, as well as interactions between protons of the opposing Boc groups. mdpi.com

The following table summarizes the computational methods often employed in the conformational analysis of molecules related to this compound:

Computational MethodApplication
CREST with GFN2-xTB Initial broad conformational search to identify potential low-energy conformers. mdpi.com
DFT (e.g., with ORCA/CENSO) Refinement of conformer geometries and energies for higher accuracy. mdpi.com
Molecular Dynamics (MD) Simulation of the dynamic behavior and conformational changes over time.

While specific molecular dynamics simulations for this compound are not detailed in the searched literature, this technique would be highly suitable for exploring its dynamic conformational behavior in different solvent environments and at various temperatures.

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Building Block for Nitrogen-Containing Heterocycles

The N-N bond is a key structural feature in numerous heterocyclic compounds. Di-tert-butyl hydrazine-1,2-dicarboxylate serves as a stable and reliable source of this motif, enabling the synthesis of several classes of heterocycles.

Pyrazolidine (B1218672) and its derivatives are five-membered saturated heterocycles containing two adjacent nitrogen atoms. These structures are of interest in medicinal chemistry. This compound has been utilized as a key starting material in the creation of complex pyrazolidine-based structures. For instance, it has been employed as the initial reagent in a four-step synthesis to produce aminobicyclopyrazolone hydrochloride, a bicyclic derivative of pyrazolidine google.com. This highlights its utility in building intricate, fused heterocyclic systems.

Starting ReagentTarget Derivative ClassReference
Di-tert-butyl hydrazodiformateAminobicyclopyrazolone google.com

The hydrazine (B178648) functional group is a versatile precursor for synthesizing a range of heterocyclic scaffolds with biomedical importance acs.org. After deprotection, the hydrazine moiety derived from precursors like this compound can react with 1,3- or 1,4-dielectrophiles to yield various nitrogen-containing heterocycles. Research has shown that this strategy is effective for producing borylated azoles and diazines. acs.org Specific examples synthesized through this approach include substituted pyrazoles, pyrazolones, and phthalazinones, demonstrating the reagent's broad applicability in heterocyclic chemistry acs.org.

Table of Synthesized Heterocycles:

Precursor Motif Dielectrophile Resulting Heterocycle
Hydrazine Acetylacetaldehyde dimethyl acetal Pyrazole (B372694)
Hydrazine Ethyl acetoacetate Pyrazolone

While hydrazines, in general, are used in various cyclization reactions, the direct application of this compound as a foundational building block for the synthesis of the pyrrolidine (B122466) ring is not extensively documented in prominent synthetic methodologies. The primary routes to pyrrolidines typically involve the cyclization of primary amines with diols or dihalides, or intramolecular amination reactions organic-chemistry.org.

Role in Peptide and Pseudopeptide Synthesis

The introduction of non-natural amino acids and backbone modifications in peptides is a key strategy in medicinal chemistry to enhance stability, receptor affinity, and biological activity. This compound and its derivatives are instrumental in the synthesis of such modified peptides.

Hydrazino-peptides and N-amino-peptides are two classes of pseudopeptides where the standard amino acid structure is altered by incorporating a hydrazine unit. The crystal structure of N-benzoyl-Nβ, Nα-bis(tert-butoxycarbonyl) hydrazine, a derivative of the title compound, has been determined specifically within the context of research focused on the preparation of these two families of pseudopeptides . This underscores the importance of di-boc protected hydrazine derivatives as key intermediates in the development of synthetic routes toward these peptide mimetics .

Aza-peptides are peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This substitution can enforce specific secondary structures, such as β-turns, and improve metabolic stability. The incorporation of a hydrazine functional group into peptidic scaffolds is the defining step that results in aza-β-peptides, which can exhibit novel secondary structures compared to their parent forms acs.org. The synthesis of azapeptides often relies on the use of protected hydrazine building blocks to introduce the critical N-N bond into the peptide backbone.

Site-Dependent Cysteine Lipidation and Protein Studies

While not directly used for lipidation, this compound serves as a crucial starting material in the synthesis of labeling reagents used for protein studies. A notable example is its use in the preparation of Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate. This reagent is synthesized by reacting this compound with 3-bromoprop-1-yne in the presence of a phase-transfer catalyst. The resulting propargyl-functionalized hydrazine derivative is a key component in more complex probes designed to investigate protein modifications, such as the covalent lipidation of cysteine residues.

This synthetic application highlights the compound's role as a foundational building block for creating specialized tools for chemical biology and proteomics research, enabling the study of post-translational modifications that are critical to cellular processes like apoptosis.

Development of Pharmaceutical and Agrochemical Intermediates

This compound is a versatile intermediate in the synthesis of various compounds for the pharmaceutical and agrochemical industries. Its bifunctional nature, with two protected nitrogen atoms, makes it a valuable component for constructing complex heterocyclic scaffolds.

Synthesis of Aminobicyclopyrazolone Hydrochloride

A significant application of this compound is its role as a starting reagent in the multi-step synthesis of aminobicyclopyrazolone hydrochloride. chemscene.comchemicalbook.com This process underscores the compound's utility in building the core structure of bicyclic pyrazolone derivatives, which are of interest in medicinal chemistry. The synthesis involves a sequence of reactions where the protected hydrazine moiety of this compound is elaborated to form the final complex heterocyclic system.

Precursors for Drug Development

This compound is widely recognized as a key intermediate in pharmaceutical synthesis. chemscene.com Its protected hydrazine structure is a common motif in the development of various active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting groups can be selectively removed under acidic conditions, revealing the hydrazine functionality which can then be used to construct a wide array of nitrogen-containing heterocycles, a common feature in many drug molecules. The compound also serves as a substrate in palladium-catalyzed amination reactions of halo-pyridine substrates, further expanding its utility in creating diverse molecular architectures for drug discovery. chemscene.comchemicalbook.com

Specialty Chemical Applications

Reversible Labeling of Cysteine-Thiol Functions in Peptides and Proteins

Derivatives of this compound are instrumental in the development of reagents for the reversible protection and labeling of cysteine residues in peptides and proteins. Specifically, 1-tert-butylthiohydrazine-1,2-dicarboxylate derivatives, which are synthesized from the corresponding azodicarboxylates (the oxidized form of this compound), serve as excellent reagents for transferring a tert-butylthio (-S-tBu) group to the thiol side chain of cysteine.

This S-tert-butylthio group acts as a protecting group for the cysteine thiol, which is crucial during complex peptide synthesis or in amino acid sequence analysis. The protection is reversible, allowing for the selective deprotection of the cysteine residue when needed. This reversible labeling is valuable in:

Amino acid sequence analysis: Protecting cysteine residues to prevent unwanted side reactions.

Chemical and enzymatic semisynthesis: Temporarily masking the reactive thiol group.

Synthesis of cystine-containing peptides: Providing intermediate protection of the thiol function.

The reaction of these sulfur-activated reagents with cysteine residues proceeds in high yields, and the reagents themselves are stable for storage.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations

The development of new catalytic systems that leverage the unique structure of di-tert-butyl hydrazine-1,2-dicarboxylate is a significant area for future research. While its role in forming C-N bonds is established, its potential in other catalytic transformations remains largely untapped. Future work will likely focus on designing catalysts for asymmetric reactions, enabling the stereoselective synthesis of complex chiral molecules.

Researchers are exploring the use of transition metal catalysts, such as nickel and palladium, to facilitate novel cross-coupling reactions. For instance, nickel/photoredox catalyzed C–N couplings using hydrazine-derived nucleophiles are emerging as a powerful alternative to traditional methods. rsc.org This approach could be expanded to include a wider range of substrates and catalytic systems, enabling the synthesis of diverse functionalized hydrazides. Furthermore, the development of catalysts for enantioselective additions to the N-N bond or for catalytic cleavage and functionalization could open up new synthetic pathways.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The integration of this compound chemistry into continuous flow and automated synthesis platforms represents a major step towards more efficient, safer, and scalable chemical manufacturing. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for handling reactive intermediates and exothermic reactions often associated with hydrazine (B178648) chemistry. nih.gov

A notable application is the continuous flow synthesis of arylhydrazines through nickel/photoredox coupling of tert-butyl carbazate (B1233558) with aryl halides. rsc.org This methodology allows for short residence times and high selectivity, demonstrating the potential for scaling up the production of important pharmaceutical intermediates. rsc.org Future efforts will likely focus on developing fully automated multi-step syntheses that utilize this compound as a key building block. beilstein-journals.orgnih.gov This would involve integrating reaction, separation, and analytical steps into a seamless, computer-controlled process, accelerating drug discovery and process development. beilstein-journals.org

Table 1: Comparison of Batch vs. Flow Chemistry for Hydrazine Derivatives

Feature Batch Processing Flow Chemistry
Heat Transfer Limited by surface area-to-volume ratio Excellent, due to high surface area-to-volume ratio
Mass Transfer Often diffusion-limited Enhanced through efficient mixing
Safety Potential for thermal runaway with exothermic reactions Improved safety, smaller reaction volumes, better temperature control
Scalability Challenging, often requires re-optimization Straightforward, by running the system for longer durations

| Reproducibility | Can be variable | High, due to precise control of parameters |

Advanced Materials Science Applications

The unique structural and electronic properties of the hydrazine moiety make this compound an intriguing building block for advanced materials. Its derivatives are being explored for their potential in creating novel polymers and functional materials. ontosight.ai The ability of the hydrazine core to participate in hydrogen bonding and coordinate with metal ions could be exploited to construct self-assembling materials, metal-organic frameworks (MOFs), and responsive polymers.

Future research may focus on incorporating this moiety into polymer backbones to modulate properties such as thermal stability, conductivity, and optical response. The synthesis of polymers with pendant hydrazine groups could lead to materials with applications in sensing, catalysis, and environmental remediation, for example, as chelating agents for heavy metals.

Biological and Pharmaceutical Target Engagement Studies

Derivatives of this compound are of significant interest in medicinal chemistry due to the prevalence of the hydrazine motif in biologically active compounds. thieme-connect.de Hydrazine-containing molecules have shown promise as enzyme inhibitors and scaffolds for developing new therapeutic agents. nih.gov For example, 2-benzylidenehydrazine-1-carbothioamide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in pigmentation. nih.gov

Future research will involve the synthesis of libraries of compounds derived from this compound and screening them against a wide range of biological targets. Detailed structure-activity relationship (SAR) studies, aided by biophysical techniques, will be crucial to understand how these molecules interact with their targets at a molecular level. This knowledge will guide the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties. The use of this scaffold in creating pseudopeptides and aza-peptides is also a promising avenue for developing new therapeutics. nih.govnih.gov

Synergistic Approaches in Computational and Experimental Chemistry

The synergy between computational modeling and experimental work is crucial for accelerating research and development involving this compound. mdpi.com Computational tools, such as density functional theory (DFT), can provide deep insights into the conformational preferences, electronic structure, and reactivity of hydrazine derivatives. mdpi.com This information can predict reaction outcomes and guide the design of new experiments.

For instance, computational modeling has been used to understand the conformational stability of adamantane-linked hydrazine-1-carbothioamide derivatives, complementing experimental data from X-ray crystallography. mdpi.com Similarly, crystallographic studies on compounds like N-benzoyl-Nβ, Nα-bis(tert-butoxycarbonyl) hydrazine reveal detailed structural information, such as bond angles and intermolecular hydrogen bonding, which serves as a benchmark for computational models. nih.gov Future research will see an even tighter integration of these approaches, with computational screening of virtual libraries guiding synthetic efforts, and experimental data feeding back to refine theoretical models.

Table 2: Crystallographic Data for a Derivative Data for Di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate nih.gov

Parameter Value
Molecular Formula C₁₇H₂₄N₂O₅
Molecular Weight 336.38
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 9.9794 (2)
b (Å) 11.5763 (3)

| c (Å) | 16.0720 (4) |

Q & A

Q. How do coordination polymers incorporating this compound ligands modulate catalytic properties?

  • Methodology : The ligand coordinates Zn²⁺/Co²⁺ in hydrothermal syntheses to form 3D frameworks. Applications include gas adsorption (e.g., CO₂) and Lewis acid catalysis .
  • Key Data : BET surface areas exceed 500 m²/g for Zn-based polymers .

Data Contradictions and Validation

  • Synthetic Yields : Variability (37–91%) arises from substituent steric effects and purification efficiency. Validate via controlled replicate syntheses .
  • Enantioselectivity : Conflicting ee values (e.g., 29% vs. 91%) highlight catalyst-substrate compatibility. Screen multiple catalysts (e.g., thioureas vs. phosphines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.